molecular formula C21H18O3 B14750046 (2-Methyl-4-phenylmethoxyphenyl) benzoate

(2-Methyl-4-phenylmethoxyphenyl) benzoate

Katalognummer: B14750046
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: MTHXQEJUKMPYOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methyl-4-phenylmethoxyphenyl) benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester functional group attached to a phenyl ring, which is further substituted with a methyl group and a phenylmethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-phenylmethoxyphenyl) benzoate typically involves the esterification of benzoic acid with an appropriate alcohol. One common method is the reaction of benzoic acid with (2-Methyl-4-phenylmethoxyphenyl) methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methyl-4-phenylmethoxyphenyl) benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions result in various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

(2-Methyl-4-phenylmethoxyphenyl) benzoate has several scientific research applications:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals, fragrances, and other industrial products.

Wirkmechanismus

The mechanism of action of (2-Methyl-4-phenylmethoxyphenyl) benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl benzoate: An ester of benzoic acid and methanol, used in fragrances and as a solvent.

    Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, also used in fragrances and as a solvent.

    Phenyl benzoate: An ester of benzoic acid and phenol, used in organic synthesis.

Uniqueness

(2-Methyl-4-phenylmethoxyphenyl) benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl and phenylmethoxy groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C21H18O3

Molekulargewicht

318.4 g/mol

IUPAC-Name

(2-methyl-4-phenylmethoxyphenyl) benzoate

InChI

InChI=1S/C21H18O3/c1-16-14-19(23-15-17-8-4-2-5-9-17)12-13-20(16)24-21(22)18-10-6-3-7-11-18/h2-14H,15H2,1H3

InChI-Schlüssel

MTHXQEJUKMPYOE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.